molecular formula C10H7NO4 B12878500 4-Formylbenzo[d]oxazole-2-acetic acid

4-Formylbenzo[d]oxazole-2-acetic acid

Cat. No.: B12878500
M. Wt: 205.17 g/mol
InChI Key: NWUOIKXOTQHPMJ-UHFFFAOYSA-N
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Description

4-Formylbenzo[d]oxazole-2-acetic acid is a heterocyclic compound that features a benzoxazole core with a formyl group at the 4-position and an acetic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 4-formylbenzo[d]oxazole-2-acetic acid, typically involves the condensation of 2-aminophenol with aldehydes or carboxylic acids. One common method involves the reaction of 2-aminophenol with 4-formylbenzoic acid under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of nanocatalysts or metal catalysts can facilitate the reaction under milder conditions and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-Formylbenzo[d]oxazole-2-acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles or nucleophiles under appropriate conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The biological activity of 4-formylbenzo[d]oxazole-2-acetic acid is attributed to its ability to interact with various molecular targets. The benzoxazole core can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The formyl and acetic acid groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Benzoxazole: The parent compound, lacking the formyl and acetic acid groups.

    4-Formylbenzoxazole: Similar structure but without the acetic acid moiety.

    2-Acetic acid benzoxazole: Lacks the formyl group.

Uniqueness: 4-Formylbenzo[d]oxazole-2-acetic acid is unique due to the presence of both the formyl and acetic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its simpler counterparts .

Properties

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

2-(4-formyl-1,3-benzoxazol-2-yl)acetic acid

InChI

InChI=1S/C10H7NO4/c12-5-6-2-1-3-7-10(6)11-8(15-7)4-9(13)14/h1-3,5H,4H2,(H,13,14)

InChI Key

NWUOIKXOTQHPMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CC(=O)O)C=O

Origin of Product

United States

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